5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene
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Overview
Description
5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene is an organic compound with the molecular formula C12H16BrClO2. It is a derivative of bromochlorobenzene, where the benzene ring is substituted with bromine, chlorine, and two isopropoxy groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene typically involves the reaction of bromochlorobenzene with isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the substitution reaction. For example, the reaction can be carried out using potassium carbonate as a base and a palladium catalyst under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated benzene derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of bromine and chlorine atoms enhances its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloro-1,3-bis(propan-2-yl)benzene: Similar structure but with different substitution pattern.
1-Bromo-2-chlorobenzene: Lacks the isopropoxy groups.
5-Bromo-2-chloro-4’-ethoxydiphenylmethane: Contains an ethoxy group instead of isopropoxy.
Uniqueness
5-Bromo-1-chloro-2,3-bis(propan-2-yloxy)benzene is unique due to the presence of both bromine and chlorine atoms along with two isopropoxy groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
5-bromo-1-chloro-2,3-di(propan-2-yloxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClO2/c1-7(2)15-11-6-9(13)5-10(14)12(11)16-8(3)4/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJCKDLXUMGXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)Br)Cl)OC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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